

Understanding the Alkalinity of Aqueous Sodium Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium carbonate

Cat. No.: B031695

[Get Quote](#)

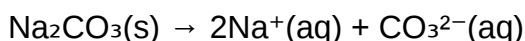
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical principles underlying the alkalinity of aqueous **sodium carbonate** solutions. It details the hydrolysis reactions, equilibrium constants, and experimental procedures for quantifying this alkalinity, offering valuable insights for professionals in research and development.

Introduction: The Chemical Basis of Sodium Carbonate Alkalinity

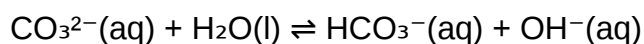
Sodium carbonate (Na_2CO_3), a salt of a weak acid (carbonic acid, H_2CO_3) and a strong base (sodium hydroxide, NaOH), readily dissolves in water to produce an alkaline solution. This basicity arises not from the sodium ions (Na^+), which are spectator ions, but from the hydrolysis of the carbonate ions (CO_3^{2-}).

Upon dissolution, **sodium carbonate** dissociates completely into its constituent ions:

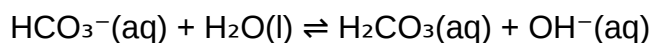


The carbonate ion, being the conjugate base of the weak bicarbonate ion (HCO_3^-), reacts with water in a stepwise hydrolysis process. This reaction removes protons (H^+) from water, leading to an excess of hydroxide ions (OH^-) and thus an increase in the solution's pH.

The primary hydrolysis reaction is:



A secondary, less significant hydrolysis of the bicarbonate ion can also occur:



The formation of hydroxide ions in these equilibria is the fundamental reason for the alkalinity of aqueous **sodium carbonate** solutions.

Quantitative Data Summary

The alkalinity and pH of a **sodium carbonate** solution are dependent on its concentration. The following tables summarize key quantitative data related to the carbonate system in aqueous solutions.

pH of Aqueous Sodium Carbonate Solutions

The pH of **sodium carbonate** solutions increases with concentration, reflecting a higher degree of hydrolysis and greater production of hydroxide ions.

Concentration (w/w %)	Concentration (g/L)	pH at 25°C
0.1%	1	11.37
0.5%	5	11.58
1.0%	10	11.70

Concentration (Molarity)	pH
1 mM	10.52
10 mM	10.97
100 mM	11.26

Acid-Base Equilibrium Constants

The behavior of the carbonate system is governed by the dissociation constants of carbonic acid (pKa values) and the corresponding base hydrolysis constants (pKb values).

Equilibrium	Constant	Value (at 25°C)
$\text{H}_2\text{CO}_3 \rightleftharpoons \text{H}^+ + \text{HCO}_3^-$	pKa ₁	6.37
$\text{HCO}_3^- \rightleftharpoons \text{H}^+ + \text{CO}_3^{2-}$	pKa ₂	10.32
$\text{CO}_3^{2-} + \text{H}_2\text{O} \rightleftharpoons \text{HCO}_3^- + \text{OH}^-$	pKb ₁	3.68
$\text{HCO}_3^- + \text{H}_2\text{O} \rightleftharpoons \text{H}_2\text{CO}_3 + \text{OH}^-$	pKb ₂	7.63

Note: pKb values are calculated from the pKa values using the relationship $\text{pKa} + \text{pKb} = 14$ (for the conjugate acid-base pair at 25°C).

Experimental Protocols

The alkalinity of a **sodium carbonate** solution can be accurately determined through acid-base titration. The following protocols outline the preparation of a standard solution and the titrimetric determination of total alkalinity.

Preparation of a Standard Sodium Carbonate Solution (0.1 N)

Anhydrous **sodium carbonate** is a primary standard, meaning it is stable, has a high purity, and is not hygroscopic, making it ideal for preparing solutions of known concentration.

Materials:

- Anhydrous **sodium carbonate** (Na_2CO_3), dried at 150-160°C for 2 hours and cooled in a desiccator.
- Distilled or deionized water.
- 250 mL volumetric flask.
- Analytical balance.

- Beaker, funnel, and wash bottle.

Procedure:

- Accurately weigh approximately 1.325 g of anhydrous **sodium carbonate** using an analytical balance.
- Quantitatively transfer the weighed **sodium carbonate** to a 250 mL beaker.
- Add approximately 50 mL of distilled water to the beaker and stir until the solid is completely dissolved.
- Carefully transfer the solution into a 250 mL volumetric flask using a funnel.
- Rinse the beaker, stirring rod, and funnel with small portions of distilled water, adding the rinsings to the volumetric flask to ensure all the **sodium carbonate** is transferred.
- Add distilled water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.

Titrimetric Determination of Total Alkalinity

This method uses a strong acid, typically hydrochloric acid (HCl), to titrate the **sodium carbonate** solution. The titration involves two equivalence points, corresponding to the conversion of carbonate to bicarbonate and then bicarbonate to carbonic acid.

Materials:

- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N).
- **Sodium carbonate** solution (prepared as in 3.1 or an unknown sample).
- Burette (50 mL).
- Pipette (25 mL).
- Erlenmeyer flasks (250 mL).

- Phenolphthalein indicator.
- Bromocresol green indicator or Methyl orange indicator.

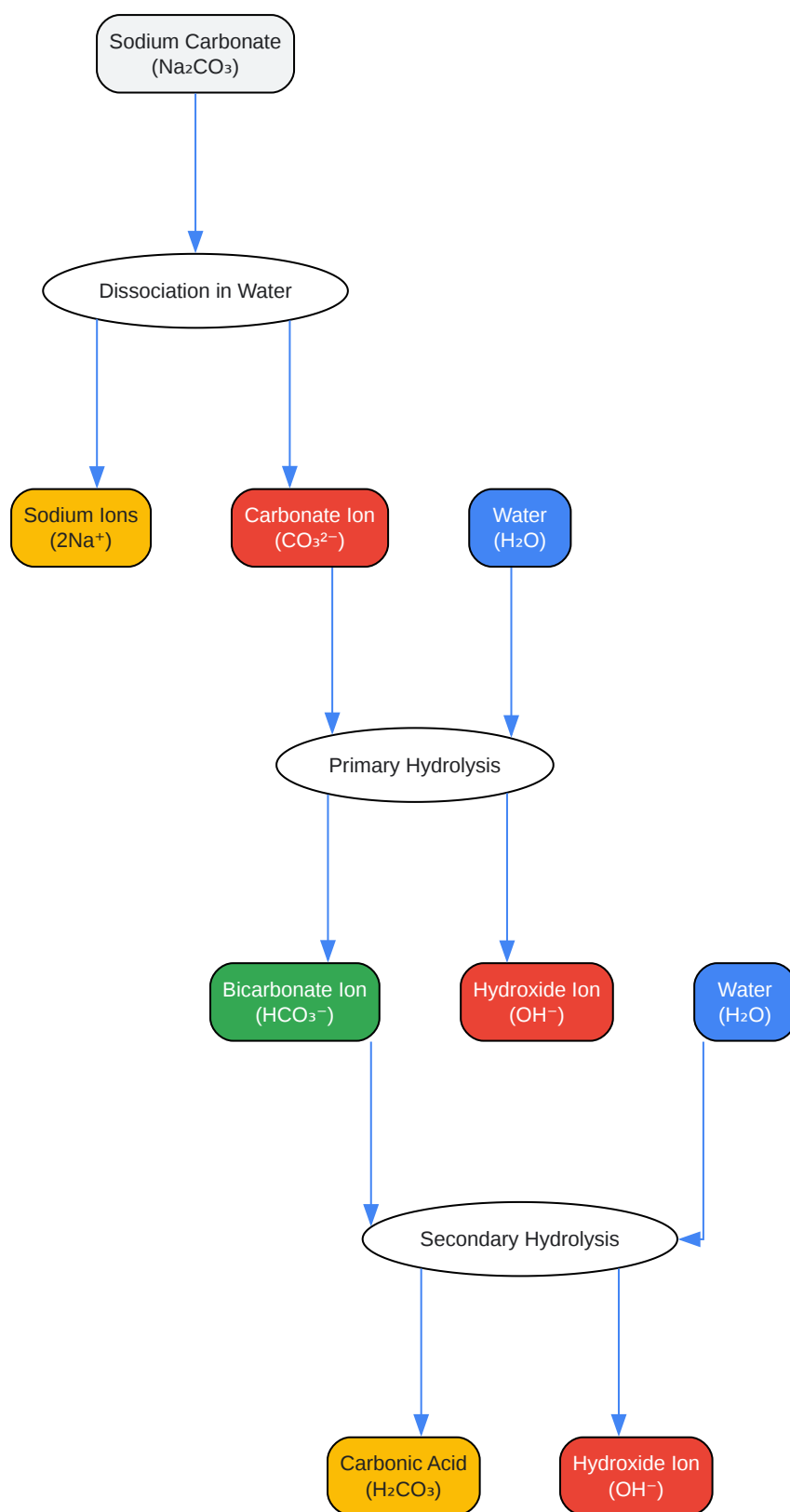
Procedure:

- Rinse and fill the burette with the standardized HCl solution. Record the initial volume.
- Pipette 25 mL of the **sodium carbonate** solution into an Erlenmeyer flask.
- Add 2-3 drops of phenolphthalein indicator to the flask. The solution will turn pink.
- Titrate with the HCl solution until the pink color just disappears. This first endpoint ($\text{pH} \approx 8.3$) corresponds to the conversion of carbonate to bicarbonate: $\text{CO}_3^{2-} + \text{H}^+ \rightarrow \text{HCO}_3^-$. Record the volume of HCl added.
- Add 2-3 drops of bromocresol green indicator to the same solution. The solution will turn blue.
- Continue the titration with HCl until the color changes from blue to green. For a sharper endpoint, the solution can be gently boiled to remove dissolved CO_2 , and the titration continued until the green color persists. This second endpoint ($\text{pH} \approx 4.5$) corresponds to the neutralization of bicarbonate: $\text{HCO}_3^- + \text{H}^+ \rightarrow \text{H}_2\text{CO}_3$. Record the total volume of HCl added from the beginning of the titration.
- The total alkalinity is calculated based on the total volume of HCl required to reach the second endpoint.

Visualizations

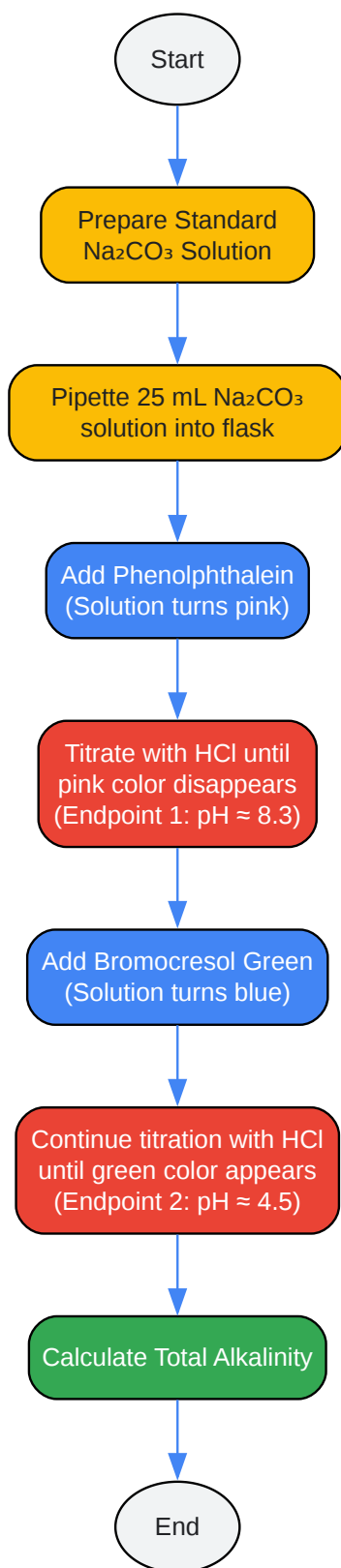
Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical equilibria and the experimental workflow for determining the alkalinity of **sodium carbonate**.



[Click to download full resolution via product page](#)

Caption: Hydrolysis pathway of **sodium carbonate** in water.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for alkalinity titration.

- To cite this document: BenchChem. [Understanding the Alkalinity of Aqueous Sodium Carbonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031695#understanding-the-alkalinity-of-aqueous-sodium-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com